4-Chloro-N-hydroxy-1H-indole-3-carboximidamide chemical structure and properties
4-Chloro-N-hydroxy-1H-indole-3-carboximidamide chemical structure and properties
An In-depth Technical Guide to 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, potential synthetic routes, and critical safety information, offering valuable insights for researchers and drug development professionals.
Chemical Identity and Structure
4-Chloro-N-hydroxy-1H-indole-3-carboximidamide belongs to the indole class of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule is further functionalized at position 4 of the indole ring with a chlorine atom and at position 3 with a carboximidamide group, where the imine nitrogen is substituted with a hydroxyl group (a hydroxyamidine or amidoxime moiety). This unique combination of functional groups suggests its potential as a scaffold in the development of novel therapeutic agents.
The chemical structure is depicted below:
Caption: Chemical Structure of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-Chloro-N'-hydroxy-1H-indole-3-carboximidamide | Inferred from structure |
| CAS Number | 889942-75-0 | [1] |
| Molecular Formula | C₉H₈ClN₃O | [1] |
| Synonyms | 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine |[1][2] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While comprehensive experimental data for this specific molecule is not widely published, key properties can be calculated or inferred from related structures.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 209.63 g/mol | Calculated from molecular formula. |
| Appearance | Likely a solid | Based on related indole derivatives. |
| Solubility | Sparingly soluble in aqueous buffers; Soluble in organic solvents like DMSO and DMF. | Inferred from similar compounds like Indole-3-carboxaldehyde.[3] |
| XLogP3 | ~2.0-3.0 | Estimated based on the parent compound (XLogP3=1.6) and addition of a chloro group.[4] |
| Hydrogen Bond Donors | 3 | (N-H of indole, N-H of amidine, O-H of hydroxyl) |
| Hydrogen Bond Acceptors | 3 | (N of indole, N of amidine, O of hydroxyl) |
Synthesis and Characterization
Conceptual Synthetic Pathway
The most direct approach would likely involve a two-step process starting from 4-chloro-1H-indole.
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Formylation/Cyanation: The indole core must first be functionalized at the 3-position. This can be achieved via a Vilsmeier-Haack reaction to introduce a formyl group (carboxaldehyde), which can then be converted to a nitrile (cyano group). A more direct route would be the cyanation of 4-chloro-1H-indole. The starting material, 4-chloro-1H-indole-3-carbaldehyde, is commercially available.[5]
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Formation of the Hydroxyamidine: The key step is the reaction of the indole-3-carbonitrile with hydroxylamine (NH₂OH), typically in the presence of a base. This reaction adds hydroxylamine across the nitrile's carbon-nitrogen triple bond to form the desired N-hydroxy-carboximidamide functional group.
Caption: Conceptual workflow for the synthesis of the target compound.
Characterization
For structural verification and purity assessment, a combination of analytical techniques would be essential:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the arrangement of protons and carbons, verifying the integrity of the indole ring and the presence of the substituents.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. The exact mass should correspond to 209.0356 (for C₉H₈³⁵ClN₃O).
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Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H, O-H, and C=N stretches.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Biological Activity and Potential Applications
While no specific biological activities for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide have been explicitly reported, its structural motifs are present in numerous biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the hydroxyamidine group is a known pharmacophore.
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Enzyme Inhibition: The hydroxyamidine moiety is a known inhibitor of several enzymes. For instance, compounds bearing this group have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression within tumors.
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Anticancer Potential: Many indole derivatives exhibit anticancer properties by targeting various pathways, including Wnt/β-catenin signaling and carbonic anhydrases.[6] The chlorine substitution can enhance lipophilicity and potentially improve cell permeability and target engagement.
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Antimicrobial and Antimalarial Activity: Carboxamide derivatives, a related class, have shown promise as antimalarial and antimicrobial agents.[7][8] The specific combination of the chloro-indole and hydroxyamidine may confer novel antimicrobial properties.
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Nitric Oxide (NO) Donation: Hydroxyamidines can act as prodrugs that release nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and immune response. This property is often explored for cardiovascular and anti-inflammatory applications.
Given these precedents, 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide represents a compelling candidate for screening in anticancer, anti-infective, and anti-inflammatory assays.
Safety and Handling
According to available Safety Data Sheets (SDS) for this compound or closely related materials, 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide should be handled with caution as it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.
Table 3: Hazard and Precautionary Information
| Category | Statement | Code | Source |
|---|---|---|---|
| Hazard Statements | Suspected of causing cancer. | H351 | [9] |
| Very toxic to aquatic life with long lasting effects. | H410 | ||
| Precautionary - Prevention | Obtain special instructions before use. | P201 | |
| Do not handle until all safety precautions have been read and understood. | P202 | ||
| Avoid release to the environment. | P273 | ||
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | ||
| Precautionary - Response | IF exposed or concerned: Get medical advice/attention. | P308 + P313 | |
| Collect spillage. | P391 | ||
| Precautionary - Storage | Store locked up. | P405 |
| Precautionary - Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 | |
Experimental Protocols: Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
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Respiratory Protection: Avoid inhalation of dust. If dust is generated, use a NIOSH-approved respirator.
-
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Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Conclusion
4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a functionalized indole derivative with significant potential for chemical and biological research. Its structure combines the privileged indole scaffold with a pharmacologically relevant hydroxyamidine group. While specific data on its synthesis and bioactivity are sparse, established chemical principles and the activities of related compounds suggest it is a promising candidate for further investigation, particularly in oncology and infectious disease research. Strict adherence to safety protocols is mandatory when handling this compound due to its potential carcinogenicity and ecotoxicity.
References
-
Carl ROTH. (n.d.). Safety Data Sheet. [Link]
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BuyersGuideChem. (n.d.). 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine | C9H8ClN3O. [Link]
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PubChem. (n.d.). N'-Hydroxy-1H-indole-3-carboximidamide. National Center for Biotechnology Information. [Link]
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Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]
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BuyersGuideChem. (n.d.). 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine suppliers and producers. [Link]
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Journal of Organic & Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
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ResearchGate. (2026, February 26). 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent. [Link]
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